molecular formula C10H13ClO B1590159 2-(4-Chlorophenyl)-2-methylpropan-1-ol CAS No. 80854-14-4

2-(4-Chlorophenyl)-2-methylpropan-1-ol

Cat. No. B1590159
CAS RN: 80854-14-4
M. Wt: 184.66 g/mol
InChI Key: NJTICDHSNUXDFF-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-2-methylpropan-1-ol” is a chlorinated phenyl acetic acid . It is an antitumor differentiation inducer and may be an effective therapeutic agent in neuroblastoma therapy . It also shows plant growth-regulating activity .


Synthesis Analysis

The synthesis of this compound involves several steps, including the optimization of dimeric forms at three DFT levels . This process helps to characterize and confirm the molecular structure of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray data analysis . The structure was solved using direct methods and refined with a full-matrix least-squares procedure .


Chemical Reactions Analysis

The chemical reactions of this compound involve C–H⋯N intermolecular interaction and π⋯π interactions . The structural and electronic properties of the molecule were investigated by density functional theory method with B3LYP hybrid functional .

Scientific Research Applications

Synthesis and Antibacterial Agents

  • Synthesis of Novel Antibacterial Agents : A study by Sheikh, Ingle, & Juneja (2009) described the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, showcasing their potential as antibacterial agents. The compounds were evaluated for their efficacy against various bacteria.

Biofuel Production

  • Anaerobic Biofuel Production : Bastian et al. (2011) conducted research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase, enabling anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel. The study highlighted the use of engineered enzymes to achieve 100% theoretical yield in biofuel production under anaerobic conditions.

Photopolymerization

  • Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) explored the use of alkoxyamines, including compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, in nitroxide-mediated photopolymerization. This process is significant in the field of materials science for creating polymers with specific properties.

Photocatalytic Degradation

Molecular Self-Assembling

  • Molecular Self-Assembling in Solutions : Iwahashi et al. (2000) investigated the self-associations of various alcohols, including 2-methylpropan-2-ol, in carbon tetrachloride solutions. This research provides insights into molecular interactions and the behavior of compounds in solution.

Magnetic Resonance Imaging

  • Hyperpolarized Contrast Agent for MRI : A study by Grant et al. (2011) presented data on hyperpolarized 13C labeled 2-methylpropan-2-ol as a potential contrast agent for magnetic resonance perfusion imaging. This work is significant in the field of medical imaging.

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities . Quinazolinone and quinazoline derivatives, which are structurally similar, have been found to have a broad range of pharmacological activities , suggesting potential future directions for this compound.

properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTICDHSNUXDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515946
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylpropan-1-ol

CAS RN

80854-14-4
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)-2-methylpropanol
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Synthesis routes and methods I

Procedure details

A stirring mixture of 5.4 grams (0.136 mole) of lithium aluminum hydride in 300 mL of diethyl ether is cooled in an ice-water bath, and a solution of 45.0 grams (0.226 mole) of 2-methyl-2-(4-chlorophenyl)propanoic acid in 300 mL of diethyl ether is added dropwise during a one hour period. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 18 hours. After this time the reaction mixture is cooled in an ice-water bath, and the reaction is quenched with the careful dropwise addition of water. Upon completion of addition, the reaction mixture is made basic with the slow addition of aqueous 10% sodium hydroxide. The mixture is then made acidic with aqueous 2N hydrochloric acid. The organic layer is separated and dried with magnesium sulfate. The mixture is filtered and concentrated under reduced pressure, yielding 41.7 grams of 2-methyl-2-(4-chlorophenyl)propanol. The NMR spectrum is consistent with the proposed structure.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-(4-chlorophenyl)-2-methyl-propionic acid (6.10 g, 30.7 mmol) was dissolved in 120 mL of dry THF at room temperature. A 70% w/w solution of Red-Al (28.25 mL, 0.101 mol) was added dropwise via syringe over 5 minutes (vigorous bubbling). The mixture was heated to reflux for three hours. The solution was cooled to 0 C and carefully quenched with the addition of saturated sodium tartrate solution (100 mL, violent hydrogen evolution) and 100 mL of water. The aqueous mixture was extracted with ethyl acetate, and the combined organic was washed with diluted NaHCO3 solution, then brine, separated, dried over MgSO4, filtered, and concentrated in vacuo to afford 2-(4-chlorophenyl)-2-methyl-propan-1-ol as a colorless oil (5.70 g, 99%). The material was used without purification. 1H NMR (CDCl3, 400 MHz) δ 7.32 (s, 5H), 3.62 (d, J=4.4 Hz, 2H), 1.33 (s, 6H), 1.23 (t, J=4.4 Hz, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
28.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com

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